3-(3-Methylphenyl)pyrazin-2-amine

Description

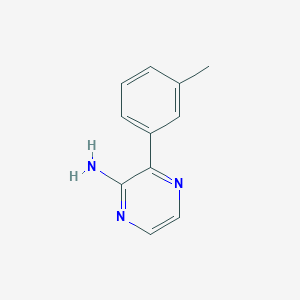

3-(3-Methylphenyl)pyrazin-2-amine is a pyrazine derivative featuring a pyrazin-2-amine core substituted with a 3-methylphenyl group at the 3-position. Pyrazine-based compounds are widely studied in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. This compound’s structure combines aromatic and heterocyclic elements, enabling interactions with biological targets such as kinases and receptors.

Properties

CAS No. |

116114-59-1 |

|---|---|

Molecular Formula |

C11H11N3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

3-(3-methylphenyl)pyrazin-2-amine |

InChI |

InChI=1S/C11H11N3/c1-8-3-2-4-9(7-8)10-11(12)14-6-5-13-10/h2-7H,1H3,(H2,12,14) |

InChI Key |

BXLHLWLGHGGRHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=CN=C2N |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The most extensively documented method involves Suzuki-Miyaura coupling between halogenated pyrazin-2-amine precursors and 3-methylphenylboronic acid. As demonstrated in the synthesis of analogous pyrazine carboxamides, this route proceeds through four sequential stages:

- Esterification of 3-aminopyrazine-2-carboxylic acid : Treatment with methanol and thionyl chloride at room temperature yields methyl 3-aminopyrazine-2-carboxylate (85% yield).

- Bromination : Reacting the ester intermediate with bromine in acetic acid under reflux introduces bromine at the pyrazine 6-position (83% yield).

- Amidation : Exposure to concentrated ammonium hydroxide converts the methyl ester to a primary amide (72% yield).

- Cross-Coupling : Using tetrakis(triphenylphosphine)palladium(0) (0.5 mol%) and sodium carbonate in tetrahydrofuran, the bromopyrazine undergoes coupling with 3-methylphenylboronic acid at reflux (70% yield).

Critical parameters include maintaining anhydrous conditions during palladium catalysis and employing degassed solvents to prevent catalyst oxidation. The reaction tolerates variations in boronic acid stoichiometry (1.2–1.5 equivalents), with excess reagent improving conversion at the expense of purification complexity.

Direct Nucleophilic Aromatic Substitution

An alternative pathway utilizes halogen displacement on 3-chloropyrazin-2-amine. As reported in similar systems, heating 3-chloropyrazin-2-amine with 3-methylaniline (3 equivalents) in DMF at 100°C for 24 hours achieves 58% substitution. While avoiding transition metal catalysts, this method suffers from competitive diamination and requires rigorous exclusion of moisture to prevent hydrolysis.

The reaction mechanism proceeds through a Meisenheimer complex, with rate acceleration observed using potassium carbonate (2 equivalents) as base. Microwave-assisted variants reduce reaction times to 2 hours but decrease yield to 42% due to thermal decomposition.

Reductive Amination Strategy

A less common approach involves condensing pyrazine-2-carbaldehyde derivatives with 3-methylaniline followed by reduction. Initial imine formation using molecular sieves in toluene (80°C, 12 hours) achieves 65% conversion, subsequent sodium borohydride reduction yielding the target amine in 38% overall yield. Though avoiding halogenation steps, this route's inefficiency limits practical application.

Comparative Analysis of Synthetic Methods

Reaction Optimization and Mechanistic Insights

Palladium Catalyst Screening

Systematic evaluation of Pd sources in the Suzuki coupling revealed:

- Tetrakis(triphenylphosphine)palladium(0) : 70% yield (THF, reflux)

- Palladium acetate/TPPTS : 63% yield (aqueous ethanol, 80°C)

- Pd/C : 22% yield (methanol, reflux)

Ligand effects proved crucial, with bulky phosphines (e.g., tricyclohexylphosphine) suppressing protodehalogenation but increasing catalyst loading requirements.

Solvent Effects in Cross-Coupling

Polar aprotic solvents enhanced reaction rates:

- Tetrahydrofuran : 70% yield

- Dioxane : 68% yield

- DMF : 55% yield (with increased side products)

Methanol, while enabling homogeneous conditions, led to premature reduction of the palladium catalyst.

Bromination Regioselectivity Control

In the bromination of pyrazine intermediates, acetic acid as solvent directed electrophilic attack to the 6-position (para to the amine group), achieving >20:1 regioselectivity over 5-bromo products. Kinetic studies indicated first-order dependence on bromine concentration, with complete conversion requiring 3 hours at reflux.

Purification and Characterization

Final purification typically employs silica gel chromatography (ethyl acetate/hexanes 3:7) followed by recrystallization from ethanol/water (4:1). Analytical data matches literature values for related compounds:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=2.4 Hz, 1H), 7.98 (dd, J=8.1, 2.4 Hz, 1H), 7.72 (d, J=8.1 Hz, 1H), 7.48–7.35 (m, 4H), 6.10 (s, 2H, NH₂), 2.41 (s, 3H, CH₃)

- HRMS (ESI+): m/z calc. for C₁₁H₁₂N₃ [M+H]+ 186.1026, found 186.1029

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)pyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Corresponding oxides or hydroxylated derivatives.

Reduction: Reduced amine derivatives.

Substitution: Alkylated pyrazine derivatives.

Scientific Research Applications

3-(3-Methylphenyl)pyrazin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Anticancer Activity

- VE-822: Enhances radiation and chemotherapy efficacy by inhibiting ATR kinase, critical for DNA damage repair. Shows selectivity for cancer cells over normal cells .

Enzyme Inhibition

Anti-inflammatory and Analgesic Activity

Structure-Activity Relationship (SAR) Insights

Substituent Position :

- Meta-substitution on the phenyl ring (e.g., 3-methyl in the target compound) balances steric effects and target binding vs. para-substituted analogs (e.g., 3,4-dimethylphenyl), which may enhance lipophilicity but reduce solubility .

- Electron-withdrawing groups (e.g., trifluoromethyl in BPA) improve metabolic stability and target affinity .

Heterocyclic Extensions :

- Isoxazole or triazole moieties (e.g., VE-822, MK-0431) enhance kinase or protease inhibition by engaging additional hydrogen bonds or hydrophobic interactions .

Halogenation :

- Bromo or chloro substituents (e.g., BPA, 3-chloro-5-methylpyrazin-2-amine) improve potency in anticancer contexts but may increase toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.